Bis(2,3-epoxypropyl) 2,2-dimethylglutarate
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Overview
Description
Bis(2,3-epoxypropyl) 2,2-dimethylglutarate: is an organic compound with the molecular formula C13H20O6 . It is characterized by the presence of two epoxy groups and a dimethylglutarate core. This compound is known for its unique chemical structure, which includes two three-membered oxirane rings and ester functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-epoxypropyl) 2,2-dimethylglutarate typically involves the reaction of 2,2-dimethylglutaric acid with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of the base .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-epoxypropyl) 2,2-dimethylglutarate undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy groups.
Major Products:
Diols: from oxidation of epoxy groups.
Alcohols: from reduction of ester groups.
Substituted products: from nucleophilic substitution reactions.
Scientific Research Applications
Bis(2,3-epoxypropyl) 2,2-dimethylglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a cross-linking agent in the preparation of biomaterials.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is utilized in the production of polymers and resins
Mechanism of Action
The mechanism of action of Bis(2,3-epoxypropyl) 2,2-dimethylglutarate involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked structures. The ester groups can also participate in hydrolysis reactions, releasing the corresponding acids and alcohols .
Comparison with Similar Compounds
Bisphenol A diglycidyl ether: Another epoxy compound with similar reactivity.
Ethylene glycol diglycidyl ether: Contains two epoxy groups and is used in similar applications.
Diglycidyl 1,2-cyclohexanedicarboxylate: A compound with two epoxy groups and a cyclohexane core.
Uniqueness: Bis(2,3-epoxypropyl) 2,2-dimethylglutarate is unique due to its dimethylglutarate core, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular architecture .
Properties
CAS No. |
25677-88-7 |
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Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 2,2-dimethylpentanedioate |
InChI |
InChI=1S/C13H20O6/c1-13(2,12(15)19-8-10-6-17-10)4-3-11(14)18-7-9-5-16-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
XFIRMLBRMBPHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)OCC1CO1)C(=O)OCC2CO2 |
Origin of Product |
United States |
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